molecular formula C16H10N2OS B2733668 3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile CAS No. 277308-31-3

3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile

Numéro de catalogue: B2733668
Numéro CAS: 277308-31-3
Poids moléculaire: 278.33
Clé InChI: SSRQBWIPDFIOQZ-UKTHLTGXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile is a useful research compound. Its molecular formula is C16H10N2OS and its molecular weight is 278.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy.

Chemical Structure and Synthesis

The compound this compound can be characterized by its distinct structural features, which include a furan ring, a thiazole moiety, and an acrylonitrile group. The synthesis typically involves multi-step reactions that integrate these components effectively. The molecular formula is C12H8N2SC_{12}H_8N_2S with a molecular weight of approximately 212.27 g/mol .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)1.61 ± 1.92Induction of apoptosis and cell cycle arrest
HT29 (Colon Cancer)1.98 ± 1.22Inhibition of Bcl-2 protein interactions
A431 (Skin Cancer)< 1.00Modulation of apoptotic pathways

The structure-activity relationship studies suggest that the presence of the thiazole ring is crucial for enhancing cytotoxic activity, as it facilitates interaction with cellular targets involved in apoptosis .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising activity:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus16Moderate
Escherichia coli32Moderate
Candida albicans8Significant

In these studies, the compound demonstrated superior efficacy compared to standard antibiotics, suggesting potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis induction. The study concluded that the compound's mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Antimicrobial Efficacy Against Biofilms

In another investigation focusing on biofilm-forming pathogens, the compound exhibited significant inhibition of biofilm formation in Staphylococcus epidermidis. The results indicated a reduction in biofilm biomass by up to 70% at concentrations as low as 8 µg/mL. This suggests that the compound may not only act as an antimicrobial agent but also possess properties that disrupt biofilm integrity, which is crucial for treating chronic infections .

Propriétés

IUPAC Name

(E)-3-(furan-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRQBWIPDFIOQZ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.